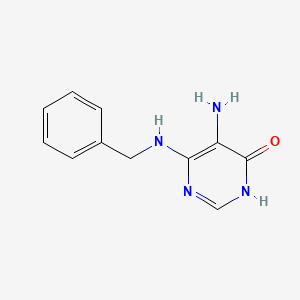

5-Amino-6-(benzylamino)pyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-(benzylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c12-9-10(14-7-15-11(9)16)13-6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFAJDFIWPNING-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=O)NC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40492182 | |

| Record name | 5-Amino-6-(benzylamino)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40492182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61667-17-2 | |

| Record name | 5-Amino-6-[(phenylmethyl)amino]-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61667-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-(benzylamino)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40492182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 5 Amino 6 Benzylamino Pyrimidin 4 3h One

Diverse Synthetic Routes to the Pyrimidinone Core

The construction of the 5-Amino-6-(benzylamino)pyrimidin-4(3H)-one core relies on established and innovative methods in heterocyclic chemistry. These strategies range from building the ring from acyclic precursors to modifying an existing pyrimidine (B1678525) system.

Multi-Component Condensation Reactions for Pyrimidinone Scaffold Construction

Multi-component reactions (MCRs) are highly valued for their efficiency, allowing for the assembly of complex molecules like pyrimidinones (B12756618) in a single step from three or more starting materials. rsc.orgnih.gov These reactions are prized for their atom economy and ability to rapidly generate diverse chemical libraries. rsc.org The Biginelli reaction and its variations are cornerstone MCRs for pyrimidinone synthesis, typically involving the condensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or guanidine (B92328) derivative. rsc.org

For the synthesis of a 5,6-disubstituted pyrimidinone like the target compound, a plausible MCR approach would involve the reaction between a β-ketoester or a related active methylene (B1212753) compound, an aldehyde, and an amidine-containing reactant. rsc.orgacs.org For instance, a one-pot reaction of an appropriately substituted aldehyde, an active methylene nitrile like malononitrile, and a guanidine derivative can yield highly functionalized aminopyrimidines. nih.gov Microwave-assisted MCRs have also been developed as an eco-friendly method to produce aminopyrimidine scaffolds, often improving yields and reducing reaction times. nanobioletters.com

While a specific one-pot synthesis for this compound is not prominently documented, the general principles of MCRs provide a clear framework. A hypothetical MCR could involve the condensation of a precursor incorporating the benzylamino group, a cyanoacetate (B8463686) derivative, and guanidine to form the desired 5,6-substituted pattern.

Table 1: Overview of Multi-Component Reaction Strategies for Pyrimidinone-Related Scaffolds

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Biginelli-like Reaction | Aromatic Aldehyde, Malononitrile, 3-Amino-1,2,4-triazole | NaOH, Ethanol, Ultrasound/Heat | Fused Triazolopyrimidines | nih.gov |

| Microwave-Assisted Condensation | Substituted Acetophenone, Aromatic Aldehyde, Guanidine Nitrate | Zinc Chloride, Microwave | Substituted Aminopyrimidines | nanobioletters.com |

| Iridium-Catalyzed Dehydrogenative Annulation | Alcohols, Amidines | PN₅P-Ir-pincer complex | Substituted Pyrimidines | acs.org |

| Catalyst-Free Pyrimidine Synthesis | β-Ketoester, Guanidine Hydrochloride | K₂CO₃, Microwave, Solvent-free | 5- and 6-substituted 2-Aminopyrimidines | rsc.org |

Nucleophilic Substitution and Cyclization Approaches for Pyrimidine Ring Formation

Cyclization of functionalized acyclic precursors is a fundamental and highly versatile strategy for forming the pyrimidine ring. This approach often involves the reaction of a compound containing a dicarbonyl or equivalent functionality with a molecule providing the N-C-N fragment, such as urea, thiourea (B124793), or guanidine.

A key route to 5-aminopyrimidin-4-one derivatives starts with 5,6-diaminouracil (B14702) or its analogs. For example, reacting 5,6-diaminouracil derivatives with α-bromoacetophenones under fusion conditions leads to the formation of 6-amino-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-diones via an initial nucleophilic attack of the C5-amino group on the ketone, followed by cyclization. nih.gov This strategy highlights how a pre-formed 5,6-diamino pyrimidine can be elaborated to introduce substituents at the 5-amino position.

Another powerful method involves starting with a halogenated pyrimidine and introducing the desired functional groups through nucleophilic substitution reactions. nih.gov The pyrimidine ring is π-deficient, which facilitates nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. nih.gov A common sequence begins with the chlorination of a pyrimidinone using an agent like phosphorus oxychloride, followed by the sequential displacement of the chloro groups with amines. nih.gov To synthesize the target molecule, one could envision starting with a dichloropyrimidine, first reacting it with benzylamine (B48309) and then with ammonia (B1221849) (or vice versa), followed by the introduction of the C5-amino group. The order of these substitutions is critical for achieving the correct final product.

The synthesis of 2,4-diaminopyrimidine (B92962) derivatives has been achieved by treating 2,4-diamino-6-chloropyrimidine with a nucleophile, followed by iodination at the C5 position to prepare it for further functionalization via cross-coupling reactions. nih.gov

Regioselective Synthesis and Control of Isomeric Products

Achieving the correct arrangement of substituents on the pyrimidine ring—regioselectivity—is a paramount challenge in the synthesis of asymmetrically substituted compounds like this compound. The formation of undesired isomers can complicate purification and reduce yields.

One of the most effective strategies for ensuring regioselectivity is to use starting materials where the desired substitution pattern is already established. For instance, the cyclization reaction between a specifically designed β-enamino ketone and hydroxylamine (B1172632) can be controlled by varying reaction conditions to produce specific regioisomers of isoxazoles, a principle applicable to pyrimidine synthesis. rsc.org

For pyrimidinones, a highly regioselective protocol has been developed to introduce substituents at the C6 position of 2-amino-5-bromo-4(3H)-pyrimidinone. nih.gov This method utilizes a directed lithiation-substitution approach, where a strong base like n-butyllithium selectively removes a proton at the C6 position, creating a nucleophilic center that can then react with an electrophile to install the desired substituent. nih.gov This powerful technique allows for the precise functionalization of a pre-existing pyrimidinone core, preventing the formation of isomers.

The challenge in synthesizing the target molecule lies in differentiating the two amino groups at the C5 and C6 positions. A synthetic plan would likely involve protecting one amine or introducing the amino groups sequentially under carefully controlled conditions to ensure the benzyl (B1604629) group is attached to the C6-amine and a free amino group remains at C5.

Table 2: Methods for Achieving Regioselectivity in Pyrimidinone Synthesis

| Method | Description | Key Advantage | Target Position | Reference(s) |

| Precursor-Directed Cyclization | The regiochemistry is predetermined by the structure of the acyclic precursor before ring closure. | High predictability of isomeric outcome. | C4, C5, C6 | nih.govrsc.org |

| Directed Lithiation-Substitution | A directing group on the ring guides a strong base to deprotonate a specific position, which then reacts with an electrophile. | Excellent control over substitution on a pre-formed ring. | C6 | nih.gov |

| Sequential Nucleophilic Substitution | Halogenated pyrimidines react sequentially with different nucleophiles. The reactivity of each position can be exploited. | Stepwise construction of the substitution pattern. | C2, C4, C6 | nih.gov |

| C-H Functionalization | Direct amination of a C-H bond at a specific position using a specially designed reagent and catalyst system. | Atom-economical and avoids pre-functionalization. | C2 | nih.govresearchgate.net |

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rasayanjournal.co.in These green chemistry principles are increasingly being applied to the synthesis of pyrimidine derivatives. rasayanjournal.co.inresearchgate.net

Development of Environmentally Benign Solvents and Reaction Media

A major focus of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally friendly alternatives. rasayanjournal.co.in For pyrimidine synthesis, several greener media have been successfully employed.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal green medium. It has been used as a solvent for the one-pot synthesis of various fused pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines. researchgate.netresearchgate.net

Ionic Liquids (ILs): Known as "green solvents" due to their low vapor pressure and high thermal stability, ILs can act as both the solvent and catalyst in pyrimidine synthesis. rasayanjournal.co.in

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies product workup. sciencescholar.us Techniques include grinding reactants together (mechanochemistry) or using fusion/melting methods where the reactants themselves form the reaction medium at elevated temperatures. nih.govrasayanjournal.co.in Microwave-assisted organic synthesis is another powerful tool that often allows for solvent-free conditions or the use of green solvents like water or ethanol. nanobioletters.comnih.gov

Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, as catalysts increase reaction rates and selectivity, reduce energy consumption, and allow for milder reaction conditions. A wide array of catalytic systems has been developed for pyrimidine synthesis.

Heterogeneous Catalysts: Solid-supported catalysts are particularly advantageous because they can be easily separated from the reaction mixture and recycled, reducing waste and cost. researchgate.net Examples include nano-Fe₃O₄, silica-supported sulfonic acid, and metal-organic frameworks (MOFs), which have been used to catalyze MCRs for pyrimidine synthesis. rsc.orgresearchgate.net

Organocatalysts: Small organic molecules can effectively catalyze reactions, avoiding the use of potentially toxic or expensive heavy metals.

Advanced Metal Catalysis: Sophisticated transition-metal catalysts, such as iridium-pincer complexes, have enabled novel synthetic routes like the multicomponent synthesis of pyrimidines from alcohols, which are potentially derivable from biomass. acs.org

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions, representing an ultimate goal in green chemistry.

The application of these green principles—from the choice of solvent to the type of catalyst—is crucial for developing sustainable and efficient manufacturing processes for this compound and other valuable heterocyclic compounds.

Microwave and Ultrasound-Assisted Synthetic Protocols

Conventional heating methods for the synthesis of pyrimidine derivatives often require long reaction times and can lead to lower yields. In contrast, microwave (MW) and ultrasound (US) irradiation have emerged as powerful tools in organic synthesis, offering significant advantages such as reduced reaction times, increased yields, and improved product selectivity. These eco-friendly techniques are increasingly being applied to the synthesis of complex heterocyclic systems.

Microwave-assisted synthesis has been successfully employed for the one-pot, multi-component synthesis of various pyrimidine derivatives. For instance, the reaction of aldehydes, malononitrile, and thiophenol in the presence of a Lewis acid catalyst under microwave irradiation has been shown to produce highly functionalized pyridines, a related nitrogen-containing heterocycle, in good yields with significantly shortened reaction times. Similarly, one-pot synthesis of aminopyrimidine derivatives has been achieved through microwave-assisted condensation of chalcones and guanidine. Although a specific protocol for this compound is not detailed in the provided literature, these examples suggest the high potential of microwave-assisted synthesis for its efficient production. The key advantages observed in the synthesis of related aminopyrimidines include a reduction in reaction time from hours to minutes and an increase in yield.

Ultrasound-assisted synthesis has also proven to be a valuable technique for the synthesis of pyrimidines and their fused analogues. Sonication can enhance reaction rates and yields by promoting mass transfer and activating the reacting species. For example, the cyclocondensation of chalcone (B49325) derivatives with thiourea to form pyrimidine-2(1H)-thiones has been successfully carried out under ultrasound irradiation, with reaction times as short as 20-29 minutes. Furthermore, ultrasound has been utilized in the four-component synthesis of tetrahydroazolo[1,5-a]pyrimidines, demonstrating its utility in complex multi-step reactions. The application of ultrasound in conjunction with microwave irradiation has also been explored for the synthesis of 2-amino-4,6-diaryl pyrimidines, where ultrasound was used for initial solvation followed by microwave-assisted heterocyclization, resulting in good yields in a short time frame.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Aminopyrimidine Derivatives This table presents data for related aminopyrimidine derivatives, not specifically this compound, to illustrate the advantages of microwave-assisted synthesis.

| Reaction Type | Conventional Method (Time) | Conventional Method (Yield) | Microwave-Assisted Method (Time) | Microwave-Assisted Method (Yield) | Reference |

| Aldol Condensation & Cyclization | 2-6 h | 69-86% | 3-6 min | 78-94% | |

| Multi-component reaction | 2.5 h | 72-73% | 35 min | 82-84% |

Strategies for Derivatization and Analogue Generation of this compound

The generation of analogues of a lead compound is a critical step in drug discovery and development, allowing for the fine-tuning of its biological activity and pharmacokinetic properties. The structure of this compound offers multiple sites for derivatization, including the pyrimidinone ring system and the benzylamino moiety.

Modifications on the Pyrimidinone Ring System (e.g., at N1, C2, C5, C6 positions)

The pyrimidinone core is a versatile scaffold for chemical modification. The nitrogen atom at the N1 position can be alkylated or arylated to introduce various substituents. For instance, in the synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones, the N1 position is substituted with various aromatic amines. The C2 position can also be modified; for example, by introducing different substituents, the biological activity of the resulting compounds can be altered.

The C5 and C6 positions of the pyrimidinone ring are also amenable to modification. The amino group at the C5 position can be acylated or can participate in cyclization reactions to form fused ring systems. The substituent at the C6 position can be varied to explore structure-activity relationships. For example, in a series of 2-amino-5-halo-6-aryl-4(3H)-pyrimidinones, different aryl groups were introduced at the C6 position, leading to significant changes in their biological activity. The introduction of a piperidine (B6355638) ring at the C6 position of a 4-aminopyrimidine-5-carbonitrile (B127032) has also been reported.

Substituent Variation on the Benzylamino Moiety for Structural Diversity

The benzylamino group at the C6 position provides another avenue for structural diversification. The aromatic ring of the benzyl group can be substituted with various functional groups, such as halogens, alkyl, or alkoxy groups. These substitutions can influence the electronic properties and steric bulk of the molecule, which in turn can affect its interaction with biological targets. For example, in a study of 4-benzylaminopyrimidine-5-carboxamide derivatives, a series of compounds with different substitutions on the benzyl ring, including trifluoro-substitution, were synthesized and evaluated for their inhibitory activity.

Furthermore, the amino acid side chains can be modified to introduce structural diversity. Photochemical methods for the decarboxylation of amino acids can be used to generate N-alkyl amino derivatives, which could be a strategy to modify the benzylamino moiety. Nature itself provides inspiration for such modifications, as seen in the biosynthesis of non-canonical amino acids with unique structural features.

Formation of Fused Heterocyclic Pyrimidinone Analogues

The formation of fused heterocyclic systems is a powerful strategy to create novel chemical entities with potentially enhanced biological activities. The amino group at the C5 position and the exocyclic amino group at the C6 position of this compound can serve as reactive handles for cyclization reactions.

For instance, 4-aminopyrimidines can be used as starting materials for the synthesis of pyrimido[1,6-a]pyrimidines. The reaction of 5-aminopyrazoles with enones can lead to the formation of pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles with significant biological activity. Similarly, the reaction of 5-amino-1,2,4-triazole with enones can yield 1,2,4-triazolo[1,5-a]pyrimidines. The synthesis of thieno[2,3-d]pyrimidines is another example of forming fused systems, where a thiophene (B33073) ring is fused to the pyrimidine core. The intramolecular cyclization of appropriately substituted pyrimidines can also lead to the formation of fused systems, such as pyranopyridofuro[2,3-e]pyrimido[1,2-c]pyrimidine.

Table 2: Examples of Derivatization Strategies for Pyrimidine Analogues This table provides examples of derivatization strategies applied to related pyrimidine compounds to illustrate the potential modifications for this compound.

| Derivatization Strategy | Position of Modification | Example of Reactant/Reaction | Resulting Structure | Reference |

| N1-Substitution | N1 | Primary aromatic amines | 6-Amino-5-cyano-1-aryl-2(1H)-pyrimidinones | |

| C6-Substitution | C6 | Various aryl groups | 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones | |

| Benzyl Ring Substitution | Benzylamino moiety | 2,3,6-trifluorobenzylamine | 4-[(2,3,6-trifluorobenzyl)amino]pyrimidine derivatives | |

| Fused Ring Formation | C4-C5 | Diethyl 2-(ethoxymethylene)malonate | Pyrimido[1,6-a]pyrimidin-4-one | |

| Fused Ring Formation | C4-N3 | Thienopyrimidine and benzylamine | N-Benzyl-thieno[2,3-d]pyrimidin-4-amine |

Spectroscopic and Advanced Structural Elucidation Studies of 5 Amino 6 Benzylamino Pyrimidin 4 3h One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. For complex structures like 5-Amino-6-(benzylamino)pyrimidin-4(3H)-one and its derivatives, multi-dimensional NMR and solid-state NMR provide a wealth of information that goes beyond simple one-dimensional spectra. researchgate.netnih.gov

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity of atoms within the molecule.

COrrelation SpectroscopY (COSY) is a homonuclear correlation experiment that reveals couplings between protons, typically those on adjacent carbon atoms (²J and ³J couplings). sdsu.eduyoutube.comemerypharma.com For this compound, COSY spectra would show correlations between the protons of the benzyl (B1604629) group's CH₂ and the aromatic protons of the phenyl ring, as well as between adjacent protons on the phenyl ring itself. This helps to trace the spin systems within the molecule. sdsu.eduresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.eduyoutube.comemerypharma.com Each cross-peak in an HSQC spectrum indicates a direct bond between a specific proton and a carbon atom. emerypharma.com This is crucial for assigning the carbon signals of the pyrimidinone core and the benzyl substituent by correlating them to their attached, and often more easily assigned, protons. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects longer-range couplings between protons and carbons (typically ²J, ³J, and sometimes ⁴J). sdsu.eduyoutube.com This technique is particularly powerful for piecing together the molecular skeleton by connecting fragments that are not directly bonded. For instance, HMBC can show correlations from the benzyl CH₂ protons to the C6 carbon of the pyrimidine (B1678525) ring, confirming the benzylamino substitution pattern. It can also help to assign quaternary carbons, which are not visible in HSQC spectra. sdsu.eduresearchgate.net

A hypothetical table of expected NMR data for the parent compound is presented below, illustrating how these techniques would be used for its characterization.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyrimidine-H (if present) | δ ~ 7.5-8.5 | - | C2, C4, C5, C6 |

| Benzyl-CH₂ | δ ~ 4.5 | δ ~ 45 | C6, Benzyl-C1' |

| Benzyl-ArH | δ ~ 7.2-7.4 | δ ~ 127-138 | Benzyl-CH₂, Other Benzyl-C |

| NH (benzylamino) | δ ~ 6.0-7.0 | - | C6, Benzyl-C1' |

| NH₂ (amino) | δ ~ 5.0-6.0 | - | C5, C6 |

| NH (pyrimidine) | δ ~ 10.0-12.0 | - | C2, C4, C5, C6 |

| C2 | - | δ ~ 155 | Pyrimidine-H, NH |

| C4 | - | δ ~ 165 | Pyrimidine-H, NH |

| C5 | - | - | Pyrimidine-H, NH₂, NH |

| C6 | - | δ ~ 150 | Benzyl-CH₂, NH (benzylamino), NH₂ |

Note: This is an illustrative table. Actual chemical shifts can vary based on solvent and other experimental conditions.

Solid-state NMR (ssNMR) is a powerful technique for studying materials in their solid form, providing information that is often inaccessible through solution NMR or other methods. researchgate.netnih.gov It is particularly useful for analyzing polymorphism, where a compound can exist in different crystal forms with distinct physical properties.

Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can provide high-resolution ¹³C spectra of solid samples. mdpi.com Differences in the chemical shifts and peak multiplicities between the spectra of different batches of a this compound derivative could indicate the presence of different polymorphs. Furthermore, ssNMR is sensitive to the local environment of each nucleus, making it an excellent tool for probing intermolecular interactions, such as hydrogen bonds, which often differ between polymorphic forms. researchgate.netnih.gov

Pyrimidinone derivatives can exist in different tautomeric forms, most commonly the keto (-C=O) and enol (-C-OH) forms. researchgate.netnih.gov The dominant tautomer can be influenced by factors like the solvent, temperature, and substitution pattern. researchgate.netresearchgate.net NMR spectroscopy is a key tool for identifying the predominant tautomeric form in solution and in the solid state. For this compound, the keto form is generally expected to be more stable. researchgate.net The presence of specific NMR signals, such as the N-H proton of the pyrimidinone ring, and the ¹³C chemical shift of the C4 carbonyl carbon (typically δ > 160 ppm), can confirm the keto structure. rsc.org

Variable-temperature NMR studies can also be employed to investigate dynamic processes, such as restricted rotation around the C6-N bond of the benzylamino group or the C5-NH₂ bond. Broadening of NMR signals at lower temperatures, which sharpen upon heating, can indicate the presence of such dynamic conformational exchanges.

X-ray Crystallography for Precise Molecular Geometry and Supramolecular Architecture

X-ray crystallography provides the most definitive and precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.

By diffracting X-rays through a single crystal of a this compound derivative, a detailed electron density map can be generated, from which the exact position of each atom (excluding hydrogens, which are often difficult to locate precisely) can be determined. This allows for the precise measurement of all bond lengths and angles within the molecule. nih.govmdpi.com

This data provides unequivocal confirmation of the molecular connectivity and can reveal subtle structural features, such as the planarity of the pyrimidine ring and the torsion angles that define the orientation of the benzylamino substituent relative to the pyrimidine core. Such conformational details are crucial for understanding how the molecule might interact with biological targets.

The crystal structure also reveals how individual molecules are arranged in the crystal lattice, a field known as supramolecular chemistry. nih.govrsc.org For aminopyrimidinone derivatives, intermolecular hydrogen bonding is a dominant force in determining the crystal packing. nih.govmdpi.com

The amino groups (at C5 and the benzylamino group) and the pyrimidinone ring (N-H and C=O groups) are all potent hydrogen bond donors and acceptors. X-ray diffraction analysis can precisely map out the network of these hydrogen bonds. nih.govacs.org Common hydrogen bonding motifs in similar structures include dimers formed through N-H···O interactions between the pyrimidinone rings of two molecules. nih.gov The amino groups can also participate in hydrogen bonds with the carbonyl oxygen or pyrimidine nitrogen atoms of neighboring molecules, leading to the formation of extended one-, two-, or three-dimensional networks. nih.govmdpi.com Understanding these packing motifs is important as they can influence physical properties such as solubility and stability.

A summary of typical crystallographic data for a related aminopyrimidine derivative is provided below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~15.5 |

| β (°) | ~95 |

| Key Hydrogen Bond (Donor-Acceptor) | N-H···O |

| Hydrogen Bond Distance (Å) | ~2.8 - 3.0 |

Note: This table presents typical data for a substituted aminopyrimidine and serves as an example. Actual values would be specific to a particular crystal structure.

Co-crystal Structures with Biological Macromolecules for Ligand-Target Recognition

The formation of co-crystals is a valuable technique in pharmaceutical sciences to enhance the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their pharmacological activity. mdpi.com This approach involves combining an API with a co-former through non-covalent interactions, such as hydrogen bonds. mdpi.com Amino acids are particularly promising co-formers due to their biocompatibility and the presence of functional groups capable of forming robust hydrogen-bonding networks. mdpi.comresearchgate.net

While specific co-crystal structures of this compound with biological macromolecules were not found in the reviewed literature, studies on related pyrimidine derivatives provide insight into potential ligand-target recognition patterns. For instance, the crystal structures of several 5-hydroxymethylpyrimidine derivatives have been elucidated, revealing how intermolecular hydrogen bonds dictate the crystal packing. nih.gov In many of these structures, a common feature is the formation of hydrogen bonds between the hydroxyl group and a nitrogen atom of the pyrimidine ring, creating chain-like motifs. nih.gov

The zwitterionic nature of amino acids allows them to form strong, charge-assisted hydrogen bonds, which can be pivotal in the formation of stable co-crystals. mdpi.comresearchgate.net For example, the interaction between naproxen (B1676952) and L-proline involves hydrogen bonding between the carboxylate group of naproxen and the protonated nitrogen of L-proline. mdpi.com Such interactions are crucial for selective recognition between a ligand and its target. The ability to form these specific interactions is also fundamental in the design of synthetic receptors for biomolecules like amino acids and peptides. nih.gov

The table below summarizes key intermolecular interactions observed in the co-crystal structures of related pyrimidine derivatives, which can serve as a model for understanding the potential interactions of this compound.

| Compound/Co-former | Interacting Groups | Type of Interaction | Reference |

| 5-hydroxymethylpyrimidines | Hydroxyl group and Pyrimidine Nitrogen | O–H···N Hydrogen Bond | nih.gov |

| Naproxen and L-proline | Carboxylate group and Protonated Nitrogen | Charge-assisted Hydrogen Bond | mdpi.com |

| Ritonavir and Amino Acids | Not specified | Hydrogen Bond | mdpi.com |

High-Resolution Mass Spectrometry for Accurate Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool in pharmaceutical analysis, providing highly accurate mass measurements that allow for the unambiguous determination of molecular formulas. nih.gov This technique is crucial for the structural characterization of novel compounds and for studying their metabolic pathways.

While specific HRMS data for this compound was not detailed in the available research, general principles of fragmentation for related structures can be inferred. The fragmentation of protonated α-amino acids, for example, has been extensively studied using HRMS with collision-induced dissociation (CID). nih.gov Common fragmentation pathways include the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). nih.gov

For pyrimidine derivatives, the fragmentation pattern would be influenced by the stability of the pyrimidine core and the nature of its substituents. The analysis of protonated methionine, for instance, shows an initial loss of H₂O + CO, followed by further fragmentation. nih.gov Similarly, the fragmentation of protonated arginine involves the loss of the guanidine (B92328) group. nih.gov

The following table illustrates common fragmentation patterns observed in related compounds, which could be anticipated in the HRMS analysis of this compound.

| Compound Class | Precursor Ion | Key Fragment Ions/Neutral Losses | Reference |

| α-Amino Acids | [M+H]⁺ | [M+H - H₂O - CO]⁺ | nih.gov |

| Methionine | [M+H]⁺ | Loss of H₂O + CO, C₂H₅N, CH₃SH | nih.gov |

| Arginine | [M+H]⁺ | Loss of HN=C(NH₂)₂ | nih.gov |

| TBDMS-derivatized Amino Acids | M | [M-15]⁺ (-CH₃), [M-57]⁺ (-C₄H₉) | researchgate.net |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Interaction Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and characterizing intermolecular interactions within a molecule. rsc.org These techniques are based on the principle that molecular vibrations absorb or scatter light at specific frequencies characteristic of the molecule's structure. rsc.org

Studies on various pyrimidine derivatives have utilized IR and Raman spectroscopy to assign vibrational modes and understand structural features like tautomerism and hydrogen bonding. ijfans.org For instance, the IR and Raman spectra of 4,6-diamino-2-hydroxy pyrimidine have been analyzed to understand its tautomeric forms and hydrogen bonding patterns. ijfans.org Similarly, the vibrational spectra of 4-amino pyrazolo (3,4-d) pyrimidine have been investigated through a combination of experimental measurements (FTIR and Raman) and theoretical calculations. nih.gov

For this compound, characteristic vibrational frequencies can be predicted for its key functional groups. The N-H stretching vibrations of the amino groups would be expected in the range of 3300-3500 cm⁻¹. The C=O stretching of the pyrimidinone ring would likely appear as a strong band around 1650-1680 cm⁻¹. The C=C and C=N stretching vibrations of the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ region. The presence of the benzyl group would introduce characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic ring stretching modes in the 1450-1600 cm⁻¹ region.

The table below presents typical vibrational frequencies for functional groups present in this compound, based on data from related compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amino (NH₂) | Symmetric & Asymmetric Stretching | 3290 - 3380 | nih.gov |

| Amine (N-H) | Stretching | 3000 - 3200 | nih.gov |

| Carbonyl (C=O) | Stretching | 1670 - 1678 | nih.gov |

| Alkene (C=C) / Imine (C=N) | Ring Stretching | 1400 - 1600 | ijfans.org |

| Aromatic C-H | Stretching | > 3000 | ruc.dk |

| Aromatic Ring | Stretching | 1450 - 1600 | ruc.dk |

Computational and Theoretical Investigations of 5 Amino 6 Benzylamino Pyrimidin 4 3h One Chemistry

Quantum Chemical Studies (Density Functional Theory and Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are foundational for understanding the electronic nature and energetic properties of molecules from first principles. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated properties.

Quantum chemical calculations can predict the three-dimensional geometry of 5-Amino-6-(benzylamino)pyrimidin-4(3H)-one with high accuracy, including bond lengths, bond angles, and dihedral angles. For substituted pyrimidinones (B12756618), the pyrimidine (B1678525) ring is generally found to be nearly planar, with substituents causing minor distortions. nih.gov The bond distances within the pyrimidine ring are indicative of a polarized electronic structure with significant electron delocalization. nih.govnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Reactivity descriptors derived from these calculations, such as the electrostatic potential (ESP) map, provide a visual guide to the molecule's charge distribution. For this compound, the ESP map would likely show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atoms of the ring, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the amino hydrogens, highlighting them as hydrogen bond donors.

Table 1: Predicted Electronic Properties and Reactivity Descriptors This table presents typical data obtained from DFT calculations on related aminopyrimidine structures.

| Property | Typical Calculated Value/Description | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating ability; higher energy means stronger donor. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability; lower energy means stronger acceptor. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Correlates with chemical reactivity and stability; smaller gap implies higher reactivity. |

| Dipole Moment | 3.0 to 5.0 Debye | Measures overall polarity of the molecule, affecting solubility and intermolecular forces. |

| ESP Minimum | Around Carbonyl Oxygen | Predicts the most likely site for electrophilic attack or hydrogen bonding. |

| ESP Maximum | Around Amino Hydrogens | Predicts the most likely sites for nucleophilic attack or hydrogen bond donation. |

Substituted pyrimidinones can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. For this compound, several tautomeric equilibria are possible, including keto-enol and amino-imino forms.

Keto-Enol Tautomerism: The primary equilibrium involves the C4=O group, which can tautomerize to a hydroxyl group (4-hydroxypyrimidine).

Amino-Imino Tautomerism: The amino groups at C5 and C6 can tautomerize to imino forms.

Computational studies on similar 4-hydroxypyrimidine (B43898) derivatives consistently show a strong preference for the keto tautomer (pyrimidin-4(3H)-one) in the solid state and in solution. nih.gov Quantum chemical calculations can quantify the relative stabilities of these tautomers by computing their Gibbs free energies (ΔG). The most stable tautomer corresponds to the global minimum on the potential energy surface. For this molecule, the 5-amino-6-benzylamino-pyrimidin-4(3H)-one form is predicted to be the most stable. The solvent environment can influence tautomeric equilibria; polar solvents can stabilize more polar tautomers through hydrogen bonding. nih.govmdpi.com Theoretical models like the Polarizable Continuum Model (PCM) are used to account for these solvent effects. mdpi.com

Table 2: Calculated Relative Stabilities of Tautomers for a Model Aminopyrimidin-4-one Based on trends from computational studies of related pyrimidines and purines. mdpi.comcuni.cz

| Tautomer | Description | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| T1 (Keto-Amino) | Pyrimidin-4(3H)-one | 0.0 (Reference) | 0.0 (Reference) |

| T2 (Enol-Amino) | 4-Hydroxypyrimidine | +7 to +10 | +5 to +8 |

| T3 (Keto-Imino) | Pyrimidin-4(3H)-one (Imino at C6) | +12 to +15 | +10 to +13 |

Quantum chemistry is instrumental in assessing the feasibility of chemical reactions. By calculating the energies of reactants and products, one can determine the reaction's standard Gibbs free energy change (ΔG°rxn). A negative value indicates that the reaction is thermodynamically favorable and spontaneous as written.

Furthermore, computational methods can determine the kinetic feasibility by calculating the activation energy (Ea or ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. chemrxiv.org This is achieved by locating the transition state structure on the potential energy surface. Reactions with lower activation barriers proceed at faster rates. These calculations are crucial for understanding synthetic pathways, predicting reaction outcomes, and optimizing conditions without extensive experimental trial and error. nih.gov For instance, the synthesis of the pyrimidine ring often involves a series of condensation and cyclization steps, each with its own thermodynamic and kinetic profile that can be modeled. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations are used to study the motion of atoms and molecules over time. An MD simulation of this compound would reveal the conformational dynamics of the flexible benzyl (B1604629) group and the interactions of the molecule with its environment, particularly with solvent molecules. cuni.cz

Key insights from MD simulations would include:

Conformational Preferences: The benzyl group can rotate around the C-N bond. MD simulations can determine the preferred orientations (torsion angles) of this group and the energy barriers between different conformations.

Solvent Structuring: In an aqueous solution, MD can show how water molecules arrange themselves around the solute. It would likely reveal strong hydrogen bonds between water and the carbonyl oxygen, the N-H of the ring, and the amino groups. nih.gov

Flexibility and Vibrational Motion: The simulation tracks the dynamic fluctuations of bond lengths and angles, providing a picture of the molecule's flexibility at a given temperature.

Table 3: Key Dihedral Angles for Conformational Analysis via MD

| Dihedral Angle | Atoms Involved | Description of Motion |

| τ1 | C5 - C6 - N - Cbenzyl | Rotation of the benzylamino group relative to the pyrimidine ring. |

| τ2 | C6 - N - Cbenzyl - Cphenyl | Rotation of the phenyl ring relative to the C-N bond. |

| τ3 | N1 - C6 - C5 - Namino | Defines the planarity and orientation of the 5-amino group. |

Reaction Mechanism Elucidation using Computational Modeling

Computational modeling is a powerful asset for elucidating complex reaction mechanisms step-by-step. For the synthesis of a substituted pyrimidine like this compound, a plausible route could involve the condensation of a urea (B33335) or guanidine (B92328) derivative with a β-dicarbonyl compound or its equivalent. Computational chemists can model each proposed step: nucleophilic attack, addition, elimination, and intramolecular cyclization. nih.govnih.gov

By mapping the potential energy surface, a detailed reaction coordinate can be constructed. This map connects reactants to products through a series of intermediates and transition states. This allows for the identification of the rate-determining step (the one with the highest energy barrier) and can help explain why certain isomers are formed preferentially. chemrxiv.org

The cornerstone of kinetic analysis in computational chemistry is the characterization of the transition state (TS). A TS is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy path between a reactant and a product.

A structure is confirmed as a true transition state through the following computational checks:

Geometry Optimization: The structure is optimized to a stationary point where the net forces on all atoms are zero.

Frequency Calculation: A vibrational frequency analysis is performed. A genuine TS must have exactly one imaginary frequency. chemrxiv.org The eigenvector corresponding to this imaginary frequency shows the atomic motions that lead the molecule "over" the energy barrier, from reactant to product.

The energy difference between the transition state and the reactants defines the activation energy barrier (ΔG‡). By identifying the TS for each step in a proposed synthesis, researchers can build a complete energetic profile of the reaction mechanism, providing a deep understanding of the reaction's kinetics and guiding the development of more efficient synthetic methods. chemrxiv.org

Table 4: Hallmarks of a Computationally Characterized Transition State

| Characteristic | Description | Verification Method |

| Saddle Point | A maximum in one direction (the reaction coordinate) and a minimum in all other directions. | Geometry Optimization to a stationary point. |

| Single Imaginary Frequency | Indicates an unstable mode corresponding to the reaction pathway. | Vibrational Frequency Analysis. |

| IRC Analysis | Intrinsic Reaction Coordinate (IRC) calculation confirms that the TS connects the correct reactant and product minima. | Following the reaction path downhill from the TS. |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the TS and the reactant(s). | ETS - EReactants. |

Investigation of Meisenheimer Complex Formation in Aromatic Substitution

The formation of Meisenheimer complexes is a critical aspect of nucleophilic aromatic substitution (SNAr) reactions, a pathway relevant to the synthesis and modification of pyrimidine derivatives. These complexes are intermediates formed by the addition of a nucleophile to an electron-deficient aromatic ring. In the context of pyrimidine chemistry, particularly with electron-withdrawing substituents, the formation of such an intermediate is a key mechanistic step.

Research into the SNAr reactions of related heterocyclic systems, such as those involving pentafluoropyridine (B1199360) and other activated azines, has been a subject of both experimental and computational investigation. Computational studies on various aromatic systems have explored the potential energy surfaces of these reactions. While the classical SNAr mechanism proceeds through a distinct Meisenheimer intermediate, some computational analyses suggest that certain reactions may follow a concerted pathway, where the bond-forming and bond-breaking steps occur in a single transition state, bypassing a stable intermediate. nih.govnih.gov For substitutions on rings like pyrimidine, computational surveys have indicated that concerted mechanisms may be quite common, especially with good leaving groups such as halides. nih.gov

In the case of a hypothetical SNAr reaction involving a precursor to this compound, for instance, the substitution of a leaving group at the C6 position by benzylamine (B48309), the reaction would be expected to proceed via the addition of the amine to the electron-deficient pyrimidine ring. The stability of the resulting Meisenheimer-like intermediate would be influenced by the electronic effects of the substituents on the pyrimidine core. The amino group at C5 and the oxo group at C4 would play a significant role in modulating the electron density of the ring and, consequently, the energetics of the intermediate's formation and subsequent transformation to the final product.

Detailed computational studies on the specific reaction to form this compound would be necessary to definitively characterize the transition states and any intermediates, such as a Meisenheimer complex. Such studies would typically involve density functional theory (DFT) calculations to map the reaction pathway and determine whether a stable Meisenheimer complex is formed or if the reaction proceeds via a concerted mechanism.

In Silico Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering valuable insights into the structural and electronic properties of molecules like this compound. These in silico methods can predict various spectroscopic parameters, including NMR chemical shifts and vibrational frequencies, which can aid in the characterization of the compound.

The prediction of NMR spectra is often carried out using methods like the Gauge-Including Atomic Orbital (GIAO) approach, frequently in conjunction with DFT. nih.gov This method calculates the isotropic magnetic shielding tensors for each nucleus, which can then be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). joaquinbarroso.comyoutube.com The accuracy of these predictions depends on the level of theory, the basis set employed, and the consideration of environmental factors like solvent effects. For complex molecules, computational predictions can be instrumental in assigning signals in experimental spectra, especially in cases of spectral overlap. joaquinbarroso.com

Vibrational spectroscopy, including infrared (IR) and Raman, can also be simulated computationally. DFT calculations are commonly used to determine the harmonic vibrational frequencies and their corresponding intensities. dtic.milnih.gov These theoretical spectra, while often subject to systematic errors that may require scaling, provide a basis for assigning the vibrational modes observed in experimental spectra. mdpi.com For a molecule with multiple functional groups like this compound, these calculations can help to disentangle the complex vibrational spectrum by assigning specific peaks to the stretching, bending, and torsional modes of the pyrimidine ring, the amino groups, and the benzyl substituent.

Below are illustrative tables of predicted spectroscopic data for this compound, based on the types of results generated in computational studies of related aminopyrimidine compounds.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrimidine C2 | - | 155.8 |

| Pyrimidine C4 | - | 162.5 |

| Pyrimidine C5 | - | 108.3 |

| Pyrimidine C6 | - | 158.1 |

| Benzyl CH₂ | 4.55 | 45.2 |

| Benzyl C1' | - | 138.9 |

| Benzyl C2'/C6' | 7.32 | 127.5 |

| Benzyl C3'/C5' | 7.38 | 128.8 |

| Benzyl C4' | 7.29 | 127.1 |

| 5-NH₂ | 5.80 | - |

| 6-NH | 8.50 | - |

| 3-NH | 10.50 | - |

Note: These are hypothetical values intended to be representative of computational predictions.

Table 2: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3-NH (ring) | 3350 |

| N-H Stretch | 5-NH₂ (asymmetric) | 3450 |

| N-H Stretch | 5-NH₂ (symmetric) | 3380 |

| N-H Stretch | 6-NH | 3310 |

| C-H Stretch | Aromatic (benzyl) | 3100-3000 |

| C-H Stretch | Aliphatic (CH₂) | 2950-2850 |

| C=O Stretch | Pyrimidinone | 1680 |

| C=N/C=C Stretch | Pyrimidine ring | 1620-1550 |

| N-H Bend | Amino groups | 1640-1580 |

| C-N Stretch | Aryl-NH | 1320 |

Note: These are hypothetical values intended to be representative of computational predictions and may require scaling for comparison with experimental data.

Structure Activity Relationship Sar Studies of 5 Amino 6 Benzylamino Pyrimidin 4 3h One Derivatives

Systematic Substitution Effects on Molecular Interactions and Selectivity

The potency and selectivity of 5-amino-6-(benzylamino)pyrimidin-4(3H)-one derivatives are highly sensitive to substitutions on both the pyrimidinone ring and the peripheral benzylamino group. SAR studies have systematically dissected these effects, providing a roadmap for rational drug design.

Impact of Pyrimidinone Ring Substituents on Target Affinity and Specificity

The pyrimidinone core is a crucial determinant of biological activity, and its substitution pattern significantly influences target engagement. The position of substituents on the pyrimidine (B1678525) nucleus has been shown to greatly influence the biological activities of this class of compounds. nih.govnih.gov

Studies on related 2-aminopyrimidine (B69317) series have demonstrated the profound impact of substituents at positions analogous to the core structure. For instance, in a series of 2-amino-4,6-disubstituted pyrimidines screened for nitric oxide (NO) inhibitory activity, the nature of the groups at the 4- and 6-positions was critical. The 2-amino-4,6-dichloropyrimidine (B145751) derivatives showed significant inhibitory activity, whereas their 2-amino-4,6-dihydroxypyrimidine (B16511) counterparts were completely inactive. nih.gov This highlights the importance of the electronic and hydrogen-bonding properties of the pyrimidinone ring itself.

Within the active dichloropyrimidine series, substitutions at the 5-position further modulated potency. A 5-fluoro substituent yielded the most effective compound, suggesting that small, electron-withdrawing groups at this position can enhance target affinity. nih.gov In other studies on pyridinylpyrimidines, a 5-chloro and a 6-methyl group were identified as the minimum essential components for the inhibition of human methionine aminopeptidase-1 (HsMetAP1), underscoring the specific roles of different pyrimidine ring substituents. nih.gov

Table 1: Effect of C5-Substitution on NO Inhibition by 2-Amino-4,6-dichloropyrimidines Data derived from studies on analogous pyrimidine series.

| C5-Substituent | IC50 (µM) nih.gov | Comment |

|---|---|---|

| Fluoro | 2 | Most potent; small, electronegative group favored. |

| Chloro | 9 | Good activity. |

| Bromo | 12 | Activity maintained. |

| Methyl | 36 | Lower potency compared to halogens. |

| Hydrogen | 25 | Unsubstituted derivative shows moderate activity. |

Role of Benzylamino Moiety Variations in Binding Efficiency and Physicochemical Properties

The benzylamino group at the 6-position plays a pivotal role in orienting the molecule within the target's binding site and contributes significantly to binding affinity. Modifications to this moiety, including changes to the linker and substitutions on the phenyl ring, have been explored to optimize interactions.

In studies on analogous pyrazolo[4,3-d]pyrimidines, the nature of the group at the 5-position (equivalent to the 6-position in the title compound) was systematically varied. Homologation from a 5-phenylamino to a 5-benzylamino substituent, which involves introducing a methylene (B1212753) (-CH2-) linker, led to an improvement in binding affinity at both the human A1 and A2A adenosine (B11128) receptors. nih.gov Further extension to a phenethylamino group resulted in nanomolar affinity and high selectivity for the A1 receptor. nih.gov This demonstrates that the length and flexibility of the linker between the pyrimidine core and the phenyl ring are critical for optimal binding.

Furthermore, substitutions on the phenyl ring of the benzylamino moiety are crucial. Research on pyrimido[4,5-c]quinoline (B14755456) derivatives involved the synthesis of various 5-benzylamino analogs with different substituents on the benzyl (B1604629) ring to probe their effect on inhibitory activity against the kinase CSNK2A. mdpi.com The electronic nature and position of these substituents can fine-tune interactions with specific amino acid residues in the target protein, thereby affecting both potency and selectivity.

Table 2: Influence of Benzylamino Moiety Linker on Adenosine Receptor Affinity Data derived from studies on analogous pyrazolo[4,3-d]pyrimidine series.

| Substituent at Position 5 | hA1 Receptor Affinity (Ki, nM) nih.gov | hA2A Receptor Affinity (Ki, nM) nih.gov |

|---|---|---|

| Phenylamino | 67 | 412 |

| Benzylamino | 25 | 123 |

| Phenethylamino | 11 | >1000 |

Steric and Electronic Effects of Remote Substituents on Molecular Activity

For example, studies on other classes of molecules have shown that a methyl group at the C-3' position of a phenyl ring can be critical for high affinity. cuny.edu Conversely, adding substituents may not always be beneficial; in one series, introducing 4-hydroxy or 4-methoxy groups on the phenyl ring did not lead to a significant boost in affinity, indicating a complex interplay between steric bulk, electronics, and the specific topology of the binding pocket. cuny.edu These findings underscore the importance of considering the three-dimensional and electronic consequences of remote substitutions when optimizing molecular activity.

Scaffold Modifications and Bioisosteric Replacements for Activity Optimization

To further enhance biological activity and improve drug-like properties, researchers often move beyond simple substitutions to more profound modifications of the molecular scaffold. This includes fusing additional rings to the pyrimidinone core and introducing conformational constraints.

Exploration of Fused Pyrimidinone Architectures for Novel Interactions

Fusing an additional ring to the this compound scaffold creates a more rigid and structurally complex architecture, which can lead to novel and enhanced interactions with the target protein. This strategy has been widely employed in medicinal chemistry, leading to the discovery of potent inhibitors across various target classes. nih.govnih.gov

For example, the synthesis of pyrimido[4,5-c]quinolines, where a benzene (B151609) ring is fused across the 5,6-positions of the pyrimidine, has yielded potent inhibitors of the protein kinase CSNK2A. mdpi.com Similarly, the pyrazolo[4,3-d]pyrimidine core, an isomer of the therapeutically important purine (B94841) system, has served as a template for potent adenosine receptor antagonists. nih.gov Another example is the development of 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines as microtubule targeting agents, where fusing a thiophene (B33073) and a saturated cyclohexane (B81311) ring created a scaffold with significantly improved potency compared to related bicyclic systems. mdpi.com These fused architectures offer a versatile platform for orienting substituents in distinct three-dimensional arrangements to exploit specific features of a target's binding site. nih.gov

Conformational Constraints and Their Influence on Ligand-Target Recognition

The flexibility of a molecule is a double-edged sword. While it allows the molecule to adapt its shape to a binding pocket (induced fit), this comes at an entropic cost, as the molecule loses conformational freedom upon binding. nih.gov A key strategy for optimizing ligand-target recognition is to introduce conformational constraints, effectively pre-paying the entropic penalty of binding.

This can be achieved by creating rigid, polycyclic structures that lock the key pharmacophoric elements in a bioactive conformation. A successful application of this "conformational restriction" strategy was demonstrated in the development of highly selective mTOR kinase inhibitors. nih.gov By creating a tricyclic pyrimido-pyrrolo-oxazine scaffold, researchers were able to lock the molecule into a specific shape, which resulted in a dramatic increase in selectivity for mTOR over other related kinases. nih.gov This approach not only enhances potency and selectivity but can also improve other properties, such as metabolic stability. The energetic cost of constraining a ligand to its bound conformation can be substantial, and designing molecules that exist in a low-energy state that is already close to the bound conformation is a powerful tool for activity optimization. nih.gov

Pharmacophore Modeling and Ligand Design Principles of this compound Derivatives

The chemical scaffold this compound has been a subject of interest in medicinal chemistry, particularly in the design of kinase inhibitors. Understanding the structure-activity relationships (SAR) of its derivatives is crucial for developing potent and selective therapeutic agents. This section delves into the pharmacophore modeling and ligand design principles derived from studies of this and structurally related compounds.

Identification of Essential Structural Features for Desired Molecular Activity

Pharmacophore modeling identifies the key molecular features responsible for a compound's biological activity. For derivatives of this compound and related aminopyrimidines, several structural elements have been recognized as essential for their interaction with biological targets, such as protein kinases.

A general pharmacophore model for aminopyrimidine-based inhibitors often includes:

A Hydrogen Bond Donor-Acceptor Pattern: The pyrimidine core is a critical feature. The arrangement of nitrogen atoms and the carbonyl group allows for specific hydrogen bond interactions within the ATP-binding site of kinases. For instance, the pyrimidine ring can mimic the adenine (B156593) region of ATP, forming hydrogen bonds with the hinge region of the kinase. researchgate.net

Aromatic/Hydrophobic Regions: The benzyl group at the 6-position typically occupies a hydrophobic pocket in the target protein. The nature and substitution pattern of this aromatic ring are pivotal for modulating potency and selectivity.

A Donor/Acceptor Group at the 5-Position: The amino group at the 5-position can engage in additional hydrogen bonding or electrostatic interactions, further anchoring the ligand in the binding site.

Studies on related pyrimidine derivatives have provided insights into these features. For example, in the context of 4-benzylaminopyrimidine-5-carboxamide derivatives, specific substitutions on the benzyl ring were found to be crucial for potent STAT6 inhibition. nih.gov A study on 5-benzylamino-substituted pyrimido[4,5-c]quinolines, which are structurally analogous, revealed that the addition of small electron-donating or withdrawing substituents on the benzyl ring did not significantly impact the inhibitory activity against the kinase CSNK2A. uzh.ch This suggests that for certain targets, the benzyl group's role might be more related to occupying a hydrophobic space rather than engaging in specific electronic interactions like π-stacking. uzh.ch

The following table summarizes the key pharmacophoric features and their putative roles based on analyses of aminopyrimidine inhibitors.

| Pharmacophoric Feature | Putative Role in Molecular Activity | Structural Moiety in this compound |

| Hydrogen Bond Acceptor | Interaction with hinge region of kinases | Pyrimidine ring nitrogens, C4-carbonyl oxygen |

| Hydrogen Bond Donor | Interaction with hinge region of kinases | 5-Amino group, N3-H of the pyrimidine ring |

| Aromatic/Hydrophobic Pocket Occupancy | van der Waals interactions, potential for π-stacking | Benzyl group at the 6-position |

| Additional Interaction Points | Fine-tuning of binding affinity and selectivity | Substituents on the benzyl ring and the 5-amino group |

Rational Design Strategies for Enhanced Specificity and Potency

Rational drug design aims to optimize lead compounds by modifying their structure to improve their interaction with the target, thereby enhancing potency and selectivity. For derivatives of this compound, several strategies can be employed.

Modification of the Benzyl Group: The benzyl group at the 6-position is a prime site for modification. As it often extends into a hydrophobic pocket, altering its size, conformation, and electronic properties can significantly affect binding affinity and selectivity. For instance, in a series of 4-benzylaminopyrimidine-5-carboxamide derivatives, the introduction of fluorine atoms on the benzyl ring led to a potent STAT6 inhibitor. nih.gov This highlights the potential for halogen bonding and the impact of electron-withdrawing groups in specific positions to enhance potency.

Exploration of the 5-Position: The 5-amino group offers another avenue for structural modification. Acylation, alkylation, or replacement with other functional groups can introduce new interactions with the target protein. These modifications can also influence the compound's physicochemical properties, such as solubility and membrane permeability.

Scaffold Hopping and Bioisosteric Replacement: Scaffold hopping involves replacing the central pyrimidine core with other heterocyclic systems while retaining the key pharmacophoric features. This can lead to novel chemical series with improved properties. For example, thieno[2,3-d]pyrimidines have been identified as effective LIMK1 inhibitors, demonstrating that a fused ring system can be a viable alternative to the simple pyrimidine core. nih.gov Bioisosteric replacement of the 5-amino or 6-benzylamino groups with other functionalities that maintain similar steric and electronic properties can also be a fruitful strategy.

The table below outlines some rational design strategies and their expected outcomes for the this compound scaffold.

| Design Strategy | Structural Modification Example | Expected Outcome |

| Benzyl Ring Substitution | Introduction of halogens (e.g., -F, -Cl) or small alkyl groups (e.g., -CH3) at ortho, meta, or para positions. | Enhanced potency and selectivity through improved hydrophobic interactions and potential halogen bonding. |

| 5-Position Modification | Acylation of the 5-amino group or replacement with small alkylamino groups. | Introduction of new hydrogen bond interactions and modulation of electronic properties. |

| Conformational Constraint | Introduction of a cyclic structure to restrict the rotation of the benzyl group. | Increased binding affinity due to reduced entropic penalty upon binding. |

| Scaffold Hopping | Replacement of the pyrimidinone core with a fused heterocyclic system like pyrazolo[3,4-d]pyrimidine or thieno[2,3-d]pyrimidine. | Discovery of novel intellectual property, potentially with improved kinase selectivity and pharmacokinetic profiles. nih.govnih.gov |

Applications in Chemical Biology and Research Tool Development

Development as Molecular Probes for Target Validation Studies

Molecular probes are essential tools in chemical biology for the identification and validation of new drug targets. The development of derivatives based on the 5-Amino-6-(benzylamino)pyrimidin-4(3H)-one scaffold can lead to potent and selective probes for interrogating the function of specific proteins within complex biological systems. The core structure allows for systematic modifications to optimize binding affinity and selectivity for a protein of interest.

The general strategy for developing a molecular probe from a scaffold like this compound involves iterative cycles of chemical synthesis and biological testing. For instance, libraries of analogs can be created by varying the substituents on the benzylamino group or at other positions of the pyrimidine (B1678525) ring. These analogs are then screened against a panel of potential protein targets, such as kinases or other enzymes, to identify a "hit" compound with desired activity. Subsequent optimization of this hit through structure-activity relationship (SAR) studies can lead to a potent and selective molecular probe. biorxiv.org

A key aspect of a good molecular probe is its ability to engage the target protein in a cellular context. Therefore, probes derived from the this compound scaffold would need to be assessed for cell permeability and on-target activity in cellular assays. Techniques such as thermal shift assays, chemical proteomics, or target-specific reporter assays can be employed for this purpose. The use of such validated probes can provide crucial insights into the physiological and pathological roles of their target proteins, thereby validating them for further drug discovery efforts. nih.gov

Integration into Chemical Library Design and High-Throughput Screening Campaigns

The this compound core is an ideal building block for the construction of diverse chemical libraries for high-throughput screening (HTS). selleckchem.com HTS allows for the rapid testing of thousands to millions of compounds to identify those that modulate a specific biological target or pathway. nih.gov The amenability of the pyrimidinone scaffold to parallel synthesis techniques facilitates the generation of large and diverse libraries of related compounds.

In a typical library design, the this compound core would serve as the central scaffold, with diversity elements introduced at various positions. For example, a library could be generated by reacting a common pyrimidine intermediate with a diverse set of benzylamines and other reagents. This approach, known as diversity-oriented synthesis, can efficiently populate chemical space with novel structures.

The resulting libraries can then be screened in various HTS formats, such as biochemical assays to measure enzyme inhibition or cell-based assays to assess phenotypic changes. For instance, a library of this compound derivatives could be screened against a panel of protein kinases, which are a major class of drug targets. nih.gov Hits from such screens provide starting points for lead optimization programs.

Below is an interactive data table illustrating a hypothetical set of results from a high-throughput screen of a library based on a pyrimidine scaffold against a panel of kinases.

| Compound ID | Scaffold | R1 Group | R2 Group | Kinase Target | % Inhibition at 10 µM |

| CMPD-001 | Pyrimidinone | Benzyl (B1604629) | Amino | Kinase A | 85 |

| CMPD-002 | Pyrimidinone | 4-Cl-Benzyl | Amino | Kinase A | 92 |

| CMPD-003 | Pyrimidinone | 3-MeO-Benzyl | Amino | Kinase A | 78 |

| CMPD-004 | Pyrimidinone | Benzyl | Amino | Kinase B | 15 |

| CMPD-005 | Pyrimidinone | 4-Cl-Benzyl | Amino | Kinase B | 25 |

| CMPD-006 | Pyrimidinone | 3-MeO-Benzyl | Amino | Kinase B | 18 |

| CMPD-007 | Pyrimidinone | Benzyl | Amino | Kinase C | 45 |

| CMPD-008 | Pyrimidinone | 4-Cl-Benzyl | Amino | Kinase C | 55 |

| CMPD-009 | Pyrimidinone | 3-MeO-Benzyl | Amino | Kinase C | 48 |

Contribution to Fundamental Understanding of Biological Pathways

Chemical probes derived from scaffolds like this compound can be instrumental in dissecting complex biological pathways. By selectively inhibiting or activating a specific protein, these molecules allow researchers to study the downstream consequences of that perturbation, thereby elucidating the protein's role in a signaling cascade. nih.govucsf.edu

For example, if a derivative of this compound is identified as a potent and selective inhibitor of a particular kinase, it can be used to study the signaling pathways regulated by that kinase. Researchers can treat cells or organisms with the inhibitor and then use a variety of techniques, such as Western blotting, mass spectrometry-based proteomics, or gene expression analysis, to identify changes in the phosphorylation status of downstream substrates and alterations in cellular processes.

This "chemical genetics" approach provides a powerful complement to traditional genetic methods, such as gene knockout or RNA interference. ucsf.edu Chemical inhibitors offer advantages such as temporal control (the effect can be initiated at any time by adding the compound) and dose-dependent effects, allowing for a more nuanced interrogation of biological systems. The insights gained from such studies can significantly advance our fundamental understanding of cellular signaling in both normal physiology and disease states.

The following table summarizes the potential utility of chemical probes based on the this compound scaffold in pathway elucidation.

| Research Area | Potential Application of Chemical Probe | Expected Outcome |

| Signal Transduction | Selective inhibition of a key signaling kinase. | Identification of downstream substrates and cellular processes regulated by the kinase. |

| Cancer Biology | Inhibition of a kinase implicated in tumor growth. | Elucidation of the mechanism of action and potential therapeutic vulnerabilities. |

| Immunology | Modulation of a kinase involved in immune cell activation. | Understanding the role of the kinase in immune responses and inflammatory diseases. |

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Methodologies for Complex Analogues

The synthesis of pyrimidinone-based compounds has been a subject of extensive research, with numerous efforts focused on creating more efficient and environmentally friendly protocols. nih.govjchemrev.com Future work will necessitate a move beyond traditional methods toward novel strategies that allow for the construction of more complex and diverse analogues. Researchers have been exploring one-pot, two-step, three-component methods to generate libraries of derivatives. nih.gov Recent advancements have highlighted the use of microwave irradiation and eco-friendly catalysts, such as water extract of orange fruit shell ash, to produce pyrimidine (B1678525) derivatives in good to excellent yields with minimal need for purification. jchemrev.com

The development of sustainable methods is also a key priority. This includes the use of water as a solvent and the application of catalytic systems like copper(I) to facilitate reactions at room temperature. rsc.orgnih.gov For instance, the synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones has been achieved through copper-catalyzed processes, demonstrating a more general and easier-to-implement alternative to older methods. nih.gov The ongoing challenge is to adapt and expand these greener methodologies to produce structurally intricate molecules like 5-Amino-6-(benzylamino)pyrimidin-4(3H)-one and its future analogues, ensuring that the synthesis is both economically viable and environmentally responsible. jchemrev.commdpi.com

Deeper Mechanistic Elucidation of Molecular Interactions and Allosteric Modulation

A profound understanding of how pyrimidinone derivatives interact with their biological targets at a molecular level is critical for rational drug design. For many compounds in this class that act as kinase inhibitors, achieving selectivity remains a major challenge. Computational modeling has been employed to predict the binding poses of pyrimidinone analogues within enzyme active sites. nih.gov Studies on related pyrimido[4,5-c]quinoline (B14755456) inhibitors of casein kinase 2 alpha (CSNK2A) revealed that the benzylamino substituent's interaction with specific amino acid residues, such as His160, was not as critical as initially thought, as various substitutions on the benzyl (B1604629) ring did not dramatically affect activity. nih.gov This suggests that other interactions are at play and require deeper investigation.

Future research must focus on elucidating the precise nature of these interactions, including hydrogen bonds, hydrophobic contacts, and potential π-stacking. nih.gov Furthermore, exploring allosteric modulation—where a molecule binds to a site other than the enzyme's active site to alter its activity—presents a promising avenue. Allosteric inhibitors can offer greater specificity than traditional active-site inhibitors. Unraveling these complex mechanisms will require a combination of high-resolution structural biology (like X-ray crystallography), biophysical techniques, and advanced molecular dynamics simulations to capture the dynamic nature of protein-ligand binding. frontiersin.orgpolyu.edu.hk

Exploration of Undiscovered Biological Targets and Their Ligandability

The pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry due to its recurrence in a multitude of bioactive compounds. sci-hub.senih.gov Derivatives have shown a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. gsconlinepress.comnih.govnih.govnih.gov While known targets include kinases like Lck and ZAP-70, a significant future challenge is to identify novel biological targets for which pyrimidinone analogues may have therapeutic utility. nih.govnih.gov

This exploration involves screening compound libraries against broad panels of proteins and employing chemoproteomics to identify binding partners within cells. The "ligandability" of these newly discovered targets—their capacity to bind drug-like small molecules—must then be assessed. This requires integrated computational approaches to predict binding pockets and experimental validation to confirm functional modulation. frontiersin.org Given that pyrimidinone derivatives have been successfully developed for diverse targets, from protein kinases to ion channels, there is a high probability that the scaffold has potential against targets not yet associated with this chemical class. nih.govua.es

Advanced Integration of Computational and Experimental Approaches in Molecular Design